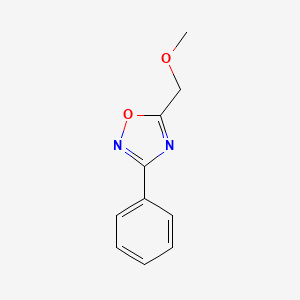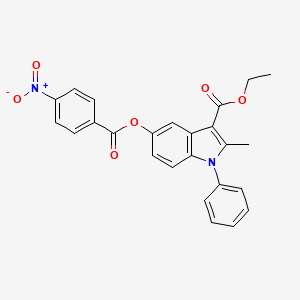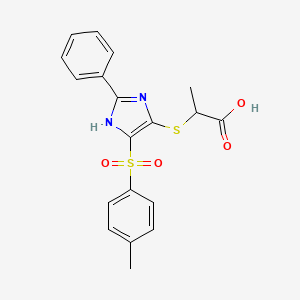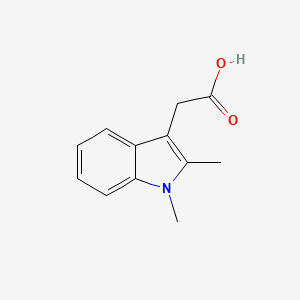
1-(4-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)piperazin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(4-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)piperazin-1-yl)ethanone” is a complex organic molecule that contains several functional groups. These include an ethoxy group, an ethyl group, a pyrazole ring, a carbonyl group, and a piperazine ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and rings. The pyrazole ring and the piperazine ring would add a level of rigidity to the structure, while the ethoxy and ethyl groups would add some flexibility .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the ethoxy group could increase its solubility in organic solvents, while the presence of the piperazine ring could make it a base .Scientific Research Applications
Synthesis and Pharmacological Activity
1-(4-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)piperazin-1-yl)ethanone is involved in the synthesis of pharmacologically active compounds. For instance, a new series of pyrazoles was synthesized, leading to the identification of a compound (EST64454) as a σ1 receptor antagonist clinical candidate for pain management. This compound exhibited high aqueous solubility, high permeability, and significant antinociceptive properties in various mouse models, showcasing its potential in pain treatment (Díaz et al., 2020).
Crystal Structure Analysis
The crystal structure of related compounds, such as 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid (EPBA), has been studied to understand the conformational properties of such molecules. The analysis revealed that the piperazine ring in EPBA adopts a chair conformation, with specific dihedral angles between the piperazine and the benzene ring, contributing to the understanding of the structural aspects of these compounds (Faizi et al., 2016).
Antimicrobial Activity
Some derivatives of this compound have been synthesized to explore their antibacterial and antifungal activities. A study synthesized a series of pyrazoline and pyrazole derivatives, evaluating their antimicrobial efficacy against various bacterial and fungal strains. The study found that specific compounds exhibited promising antibacterial and antifungal activities, highlighting the potential use of these compounds in antimicrobial applications (Hassan, 2013).
Antiviral Activity
Research into the antiviral properties of related compounds has led to the synthesis of novel pyrazole derivatives with potential anti-HIV activities. One study synthesized a series of compounds aiming to develop new non-nucleoside reverse transcriptase inhibitors. The synthesized compounds were evaluated for their anti-HIV-1 and anti-HIV-2 activities, with some showing promise as potential therapeutic agents against HIV (Al-Masoudi et al., 2007).
Mechanism of Action
The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a drug, it could interact with biological targets such as enzymes or receptors. The pyrazole ring is a common feature in many pharmaceuticals and is known to interact with a variety of biological targets .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[4-(3-ethoxy-1-ethylpyrazole-4-carbonyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O3/c1-4-18-10-12(13(15-18)21-5-2)14(20)17-8-6-16(7-9-17)11(3)19/h10H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKEDCKQSGAKJNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)OCC)C(=O)N2CCN(CC2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-[(2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]benzoate](/img/structure/B2851639.png)
![3-Methyl-6-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidin-4-one](/img/structure/B2851640.png)


![N-(4-ethoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2851644.png)

![2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2851650.png)

![5-[(3S,4S)-4-Cyclopropylpyrrolidin-3-yl]-3-propan-2-yl-1H-1,2,4-triazole;dihydrochloride](/img/structure/B2851652.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2851654.png)


